Cas no 112398-08-0 (Danofloxacin)

Danofloxacin Chemical and Physical Properties
Names and Identifiers
-
- 3-Quinolinecarboxylicacid,1-cyclopropyl-6-fluoro-1,4-dihydro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxo-
- Danofloxacin
- Advocin®
- advocin
- ADVOCIN(R)
- Dafloxacin
- DANOFLOXACIN BASE
- Danofloxacin,Advocin
- Danofloxacin, Vetranal
- Danofloxacin solution,1000ppm
- Advocin®DANOFLOXACIN, 98.5%
- SMR003500744
- HY-W011117
- A180
- NCGC00164548-02
- MFCD00864910
- 1-cyclopropyl-6-fluoro-7-((1S,4S)-
- EN300-19651949
- Q5220980
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxo-
- DANOFLOXACIN [GREEN BOOK]
- QMLVECGLEOSESV-RYUDHWBXSA-N
- CHEMBL157548
- 1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- D07774
- Danofloxacine
- CHEBI:183837
- 24CU1YS91D
- Danofloxacinum
- DANOFLOXACIN [INN]
- Danofloxacino (INN-Spanish)
- CAS-112398-08-0
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo(2.2.1)hept-2-yl)-4-oxo-, (1S)-
- Danofloxacin 100 microg/mL in Acetonitrile
- 1-cyclopropyl-6-fluoro-7-[(1s,4s)-3-methyl-3,6-diazabicyclo[2.2.1]heptan-6-yl]-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
- Tox21_112177_1
- Danofloxacinum [INN-Latin]
- AKOS016844311
- 1-Cyclopropyl-6-fluoro-7-((1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- CS-W011833
- NCGC00164548-01
- 1-Cyclopropyl-6-fluoro-7-((1S,4S)-3-methyl-3,6-diazabicyclo(2.2.1)heptan-6-yl)-4-oxoquinoline-3-carboxylic acid
- DANOFLOXACIN [MI]
- Danofloxacino [INN-Spanish]
- Advocin Sterile Injectable Solution
- Danofloxacin (INN)
- A180 (TN)
- 112398-08-0
- DB11393
- Danofloxacino
- 5-methyl-2,5-diazabicyclo
- UNII-24CU1YS91D
- A802567
- F87699
- DTXSID0046432
- MLS004774070
- SR-01000872586-1
- Danofloxacine [INN-French]
- Danofloxacinum (INN-Latin)
- [2.2.1]heptan-2-yl)-4-oxo-1,4-
- 1-cyclopropyl-6-luoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid
- Danofloxacine (INN-French)
- AB01566811_01
- Advocin (TN)
- SR-01000872586
- 1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-7-((1S,4S)-5-METHYL-2,5-DIAZABICYCLO(2.2.1)HEPT-2-YL)-4-OXO-3-QUINOLINECARBOXYLIC ACID
- Tox21_112177
- SCHEMBL149627
- Danofloxacin, VETRANAL(TM), analytical standard
- Danofloxacin [INN:BAN]
- DTXCID8026432
- 1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid
- BRD-K45916615-066-02-5
-
- MDL: MFCD00864910
- Inchi: InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m0/s1
- InChI Key: QMLVECGLEOSESV-RYUDHWBXSA-N
- SMILES: CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F
Computed Properties
- Exact Mass: 357.14900
- Monoisotopic Mass: 357.14887
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 679
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.3
- Topological Polar Surface Area: 64.1
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Melting Point: 268-272 C
- Boiling Point: 569.3±50.0 °C at 760 mmHg
- Flash Point: 298.1±30.1 °C
- Refractive Index: 1.679
- Water Partition Coefficient: Soluble in water, acetic acid and DMSO
- PSA: 65.78000
- LogP: 2.06930
- Vapor Pressure: 0.0±1.6 mmHg at 25°C
Danofloxacin Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S22; S24/25
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- Risk Phrases:R20/21/22; R36/37/38
Danofloxacin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D517782-10g |
Danofloxacin mesylate salt |
112398-08-0 | 97% | 10g |
$1500 | 2024-05-24 | |
ChemScence | CS-W011833-1g |
Danofloxacin |
112398-08-0 | 1g |
$112.0 | 2021-09-02 | ||
ChemScence | CS-W011833-5g |
Danofloxacin |
112398-08-0 | 5g |
$256.0 | 2021-09-02 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R093965-250mg |
Danofloxacin |
112398-08-0 | 98% | 250mg |
¥491 | 2024-05-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD123394-1g |
Danofloxacin |
112398-08-0 | 98+% | 1g |
¥816.0 | 2022-03-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D863488-bulk |
Danofloxacin |
112398-08-0 | 98% | bulk |
¥POA | 2022-01-11 | |
TRC | D153405-500mg |
Danofloxacin |
112398-08-0 | 500mg |
$ 215.00 | 2023-09-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D132445-25mg |
Danofloxacin |
112398-08-0 | 25mg |
¥205.90 | 2023-09-03 | ||
Biosynth | AD35286-0.025 g |
Danofloxacin |
112398-08-0 | 0.025 g |
$63.53 | 2023-01-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D863488-1g |
Danofloxacin |
112398-08-0 | 98% | 1g |
¥1,230.00 | 2022-01-11 |
Danofloxacin Related Literature
-
Ming He,Ziyang Lu,Weichao Zhou,Tingting Chen,Weidong Shi,Guangbo Che,Pengwei Huo,Zhi Zhu,Xiaoxu Zhao,Yongsheng Yan RSC Adv. 2014 4 60148
-
Ziyang Lu,Zhi Zhu,Dandan Wang,Zhongfei Ma,Weidong Shi,Yongsheng Yan,Xiaoxu Zhao,Hongjun Dong,Li Yang,Zhoufa Hua Catal. Sci. Technol. 2016 6 1367
-
Ziyang Lu,Xiaoxu Zhao,Zhi Zhu,Minshan Song,Nailing Gao,Youshan Wang,Zhongfei Ma,Weidong Shi,Yongsheng Yan,Hongjun Dong Catal. Sci. Technol. 2016 6 6513
-
Ziyang Lu,Guosheng Zhou,Minshan Song,Dandan Wang,Pengwei Huo,Weiqiang Fan,Hongjun Dong,Hua Tang,Feng Yan,Guozhong Xing J. Mater. Chem. A 2019 7 13986
-
Li-Jun Zhou,Qinglong L. Wu,Bei-Bei Zhang,Yong-Gang Zhao,Bi-Ying Zhao Environ. Sci.: Processes Impacts 2016 18 500
Additional information on Danofloxacin
Comprehensive Overview of Danofloxacin (CAS No. 112398-08-0): Applications, Mechanism, and Industry Trends
Danofloxacin, a fluoroquinolone antibiotic with the CAS number 112398-08-0, is widely recognized for its broad-spectrum antibacterial activity. This synthetic compound is particularly effective against Gram-negative and Gram-positive bacteria, making it a critical tool in veterinary medicine. The growing demand for animal health products and antimicrobial resistance solutions has positioned Danofloxacin as a topic of significant interest among researchers, veterinarians, and pharmaceutical professionals.
The mechanism of action of Danofloxacin involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This dual-target approach enhances its efficacy against pathogens like Escherichia coli, Pasteurella multocida, and Staphylococcus aureus. With the rise of antibiotic-resistant infections in livestock, Danofloxacin mesylate (a common salt form) is often discussed in forums focusing on sustainable farming practices and One Health initiatives.
Recent studies highlight the importance of Danofloxacin solubility and bioavailability in formulation development. Innovations such as nanoparticle carriers and water-soluble formulations are addressing challenges related to drug delivery in poultry and swine production. These advancements align with global trends toward precision livestock farming, where optimized dosing reduces environmental antibiotic residues—a hot topic in EU veterinary regulations and FDA guidance documents.
From a market perspective, the Danofloxacin price and supply chain dynamics are frequently searched by distributors. The compound's stability under varying pH conditions (Danofloxacin pH stability) and compatibility with feed additives (Danofloxacin feed premix) further drive its adoption. Analytical methods like HPLC for Danofloxacin assay remain crucial for quality control, as emphasized in recent veterinary pharmacopoeia updates.
Environmental concerns have spurred research into Danofloxacin degradation pathways and ecotoxicology studies. Photocatalytic breakdown and biodegradation data are increasingly relevant for regulatory submissions, particularly in regions with strict veterinary drug residue limits. This intersects with consumer demand for antibiotic-free meat, creating nuanced discussions about responsible use.
In clinical settings, Danofloxacin injection protocols for bovine respiratory disease (BRD) demonstrate dose-dependent efficacy. Comparative studies with other fluoroquinolones in veterinary use (e.g., enrofloxacin) often reference its superior lung tissue penetration. Such data informs treatment guidelines shared across veterinary continuing education platforms worldwide.
The synthesis route of CAS 112398-08-0 continues to evolve, with green chemistry approaches reducing byproducts. Patent landscapes reveal ongoing innovation in Danofloxacin crystal forms to enhance shelf-life—a key consideration for tropical markets. These technical aspects frequently appear in pharmaceutical chemistry journals and API manufacturing webinars.
As global surveillance of veterinary drug residues intensifies, Danofloxacin withdrawal periods remain a critical compliance parameter. Digital tools like livestock treatment calculators now integrate these values, reflecting the industry's shift toward digital agriculture solutions. This technological integration answers frequent queries about Danofloxacin meat withdrawal times in poultry versus cattle.
Emerging research explores Danofloxacin immunomodulatory effects beyond its antimicrobial function—a promising area for veterinary immunotherapy development. Such multifaceted applications ensure that CAS 112398-08-0 maintains relevance amid shifting paradigms in animal disease management and preventive healthcare strategies.
112398-08-0 (Danofloxacin) Related Products
- 93106-60-6(Enrofloxacin)
- 119478-55-6(Danofloxacin mesylate)
- 119914-60-2(Grepafloxacin)
- 151213-15-9(8-Desmethoxy-8-fluoro Moxifloxacin)
- 70458-92-3(1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)
- 110871-86-8(Sparfloxacin)
- 149676-40-4(Pefloxacin Mesylate Dihydrate)
- 97867-33-9(Ciprofloxacin lactate)
- 98079-51-7(lomefloxacin)
- 167887-97-0(Olamufloxacin)

